Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxy-methoxy-nitrophenyl group, a thiophenyl group, and a hexahydroquinoline core.
Preparation Methods
The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving cyclopentanone, an aromatic aldehyde, and an amine.
Introduction of the thiophenyl group: This step may involve a coupling reaction using a thiophene derivative.
Functionalization of the phenyl ring: The hydroxy, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Final esterification: The carboxylate group can be introduced through esterification reactions using appropriate reagents.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as:
Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and may have comparable biological activities.
Quinoline derivatives: These compounds also have a quinoline core and may exhibit similar chemical reactivity and applications.
Thiophene-containing compounds: These compounds contain a thiophene group and may have similar electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C27H28N2O7S |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
cyclopentyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H28N2O7S/c1-14-23(27(32)36-17-6-3-4-7-17)24(16-11-19(29(33)34)26(31)21(13-16)35-2)25-18(28-14)10-15(12-20(25)30)22-8-5-9-37-22/h5,8-9,11,13,15,17,24,28,31H,3-4,6-7,10,12H2,1-2H3 |
InChI Key |
CXADKESHBNYKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OC5CCCC5 |
Origin of Product |
United States |
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